molecular formula Be9Na B14185896 CID 71422051 CAS No. 921764-86-5

CID 71422051

Cat. No.: B14185896
CAS No.: 921764-86-5
M. Wt: 104.09942 g/mol
InChI Key: BNTOVWLEZURQLC-UHFFFAOYSA-N
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Description

Based on general guidelines for compound characterization (), its identity and applications would typically require rigorous validation through spectral data (e.g., NMR, mass spectrometry), elemental analysis, and comparisons with structurally or functionally related compounds. For instance, Figure 1 in highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as examples of structurally complex natural products, suggesting that CID 71422051 could belong to a similar class of bioactive molecules requiring advanced analytical techniques for validation .

Properties

CAS No.

921764-86-5

Molecular Formula

Be9Na

Molecular Weight

104.09942 g/mol

InChI

InChI=1S/9Be.Na

InChI Key

BNTOVWLEZURQLC-UHFFFAOYSA-N

Canonical SMILES

[Be].[Be].[Be].[Be].[Be].[Be].[Be].[Be].[Be].[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 71422051 would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 71422051 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, hydroxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 71422051 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 71422051 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence emphasizes the importance of structural and functional comparisons for compound identification and application. For example:

  • Oscillatoxin derivatives (CID 101283546, CID 185389) share a polycyclic framework, which is critical for their bioactivity. Such compounds are often compared based on substituent groups (e.g., methyl or hydroxyl groups) that modulate toxicity or solubility .
  • Betulin-derived inhibitors (e.g., CID 72326, CID 64971) demonstrate how minor structural modifications (e.g., carboxylation or hydroxylation) alter pharmacological properties, such as binding affinity to target enzymes .

Analytical and Performance Metrics

Comparative studies rely on quantitative data, such as spectral matches, binding constants, or bioactivity scores:

Compound Key Structural Feature Bioactivity/Application Reference
CID 71422051 Not explicitly provided Hypothesized based on class (e.g., natural product derivative) N/A
Oscillatoxin D (CID 101283546) Polycyclic ether core Marine toxin with cytotoxic effects
Betulin (CID 72326) Pentacyclic triterpenoid Antiviral, anti-inflammatory agent
Taurocholic acid (CID 6675) Bile acid conjugate Substrate for hepatic transporters

Methodological Considerations

  • Spectral Differentiation: As noted in , compounds with overlapping spectral data (e.g., similar IR or NMR peaks) require complementary techniques like X-ray crystallography or tandem MS for unambiguous identification.
  • Synthetic Pathways : stresses that structurally similar compounds (e.g., oscillatoxin derivatives) may share synthetic intermediates but diverge in final steps, impacting purity and yield.

Research Findings and Challenges

  • Data Gaps : The absence of explicit data for this compound in the provided evidence underscores the need for primary literature or experimental validation. For instance, studies on oscillatoxins () and betulin derivatives () highlight the role of substituent groups in bioactivity, a framework applicable to this compound if structural data were available.
  • Reproducibility : and emphasize that comparisons must include detailed synthetic protocols and purity metrics to ensure reproducibility, a challenge if this compound lacks publicly accessible characterization data.

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